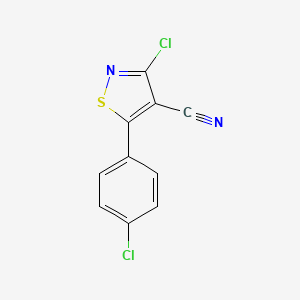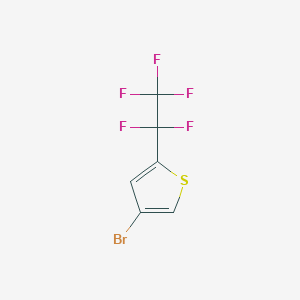
4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene” is a chemical compound with the molecular formula C6H2BrF5S . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H2BrF5S/c7-3-1-4(13-2-3)5(8,9)6(10,11)12/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 281.04 . The compound’s refractive index and boiling point are not provided in the search results.Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of histone acetyltransferases, which are enzymes that regulate gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression and affect cellular processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. This compound has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene in lab experiments include its high reactivity, its potential applications in medicinal chemistry, and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on 4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound and its effects on cellular processes.
2. Development of this compound-based drugs for the treatment of cancer, inflammation, and other diseases.
3. Investigation of the potential toxicity of this compound and its effects on human health.
4. Exploration of the use of this compound in other areas of chemistry, such as materials science and catalysis.
Conclusion
In conclusion, this compound is a highly reactive compound that has many potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have activity against various diseases. Further research on this compound could lead to the development of new drugs and the discovery of new chemical reactions and applications.
Métodos De Síntesis
The synthesis of 4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene involves the reaction of 2-bromo-1,1,2,2,2-pentafluoroethane with thiophene in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene has been extensively studied for its potential applications in medicinal chemistry. It has been found to have activity against various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-bromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5S/c7-3-1-4(13-2-3)5(8,9)6(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQDUOONOAACBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2786276.png)
![(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2786278.png)
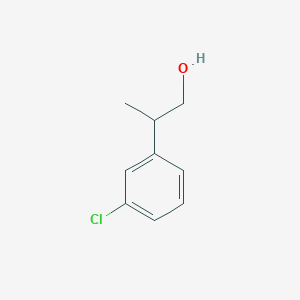
![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)
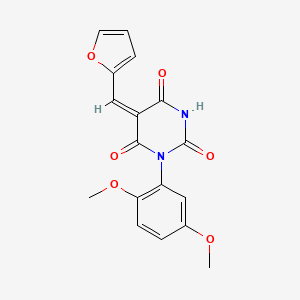
![7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2786285.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)
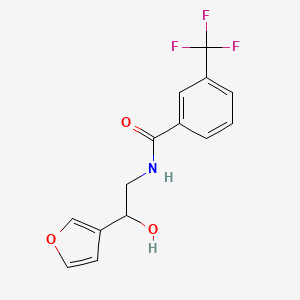
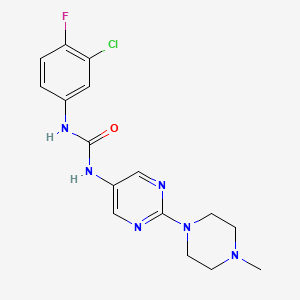

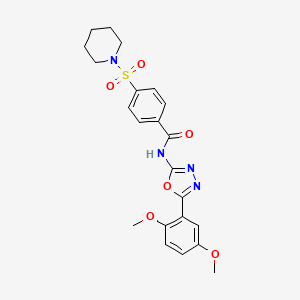
![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)
